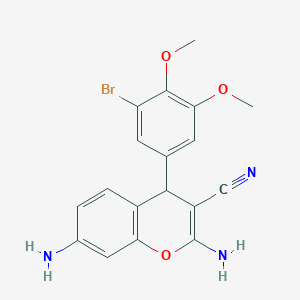
2-Pyridinamine, 3-ethynyl-6-methyl-
Übersicht
Beschreibung
2-Pyridinamine, 3-ethynyl-6-methyl-: is a chemical compound with the molecular formula C8H8N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the sixth position of the pyridine ring, along with an amino group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 3-ethynyl-6-methyl- typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and an appropriate ethynyl boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate , and a base, such as potassium carbonate , in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for 2-Pyridinamine, 3-ethynyl-6-methyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridinamine, 3-ethynyl-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents such as with a or can be employed.
Substitution: Reagents such as or can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as or .
Reduction: Formation of or .
Substitution: Formation of or derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 3-ethynyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 3-ethynyl-6-methyl- depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors , thereby modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding , while the amino group can form hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-methylpyridine
- 2-Amino-3-methylpyridine
- 2-Amino-3-bromo-6-methylpyridine
Comparison: 2-Pyridinamine, 3-ethynyl-6-methyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming π-conjugated systems . This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties .
Eigenschaften
CAS-Nummer |
936344-73-9 |
|---|---|
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
3-ethynyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI-Schlüssel |
WGZTWEISOCCLBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C#C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)
![Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]-](/img/structure/B8760097.png)
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)

![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)



![3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)




